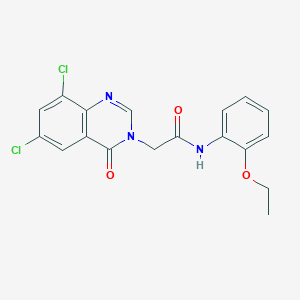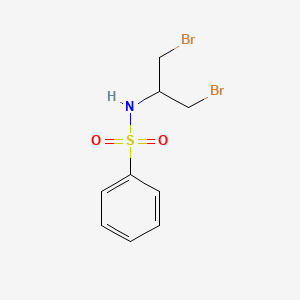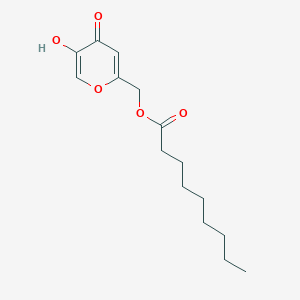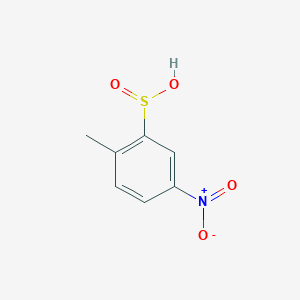
(1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C17H15NO and a molecular weight of 249.315 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes . Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions . Another method involves the reaction of indole derivatives with benzoyl chloride in the presence of a base .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors, influencing biological pathways such as inflammation and cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to modulate receptor activity is a key feature .
Comparison with Similar Compounds
- (1-Methyl-2-phenyl-1H-indol-3-yl)(phenyl)methanone
- 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine
Comparison: Compared to similar compounds, (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity . This uniqueness makes it a valuable compound for research in various fields .
Properties
CAS No. |
59411-02-8 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(1,2-dimethylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H15NO/c1-12-16(17(19)13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(12)2/h3-11H,1-2H3 |
InChI Key |
MABIPSJHBDNCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004056.png)


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)



![Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B12004091.png)

![7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12004097.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004113.png)

